molecular formula C16H17ClO3 B3934283 2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene

2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene

Cat. No.: B3934283
M. Wt: 292.75 g/mol
InChI Key: NAONKGJEIKTXDP-UHFFFAOYSA-N
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Description

2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene, commonly known as Bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. It works by blocking the action of certain chemicals in the body, slowing down the heart rate and reducing the workload on the heart.

Scientific Research Applications

Bisoprolol has been extensively studied for its use in treating various cardiovascular diseases. It has been shown to reduce the risk of cardiovascular events in patients with heart failure, improve left ventricular function, and decrease mortality rates. Bisoprolol has also been studied for its use in treating hypertension, with studies showing a reduction in blood pressure and a lower risk of stroke and heart attack.

Mechanism of Action

Bisoprolol works by blocking the beta-1 receptors in the heart, which are responsible for regulating the heart rate and the force of contraction. By blocking these receptors, Bisoprolol slows down the heart rate and reduces the workload on the heart, which in turn reduces the oxygen demand of the heart muscle. This mechanism of action makes Bisoprolol an effective treatment for heart failure, angina, and hypertension.
Biochemical and Physiological Effects:
Bisoprolol has several biochemical and physiological effects on the body. It reduces the heart rate, cardiac output, and blood pressure, which decreases the workload on the heart. It also reduces the oxygen demand of the heart muscle, which can improve symptoms of angina. Bisoprolol has been shown to improve left ventricular function and reduce mortality rates in patients with heart failure.

Advantages and Limitations for Lab Experiments

Bisoprolol has several advantages for lab experiments. It is a well-studied medication with a known mechanism of action, making it a reliable tool for studying cardiovascular diseases. It is also widely available and relatively inexpensive. However, Bisoprolol has some limitations for lab experiments. It is a beta-1 selective blocker, which means it only targets a specific receptor in the heart. This may limit its usefulness for studying other aspects of cardiovascular physiology. Additionally, Bisoprolol may have off-target effects that could complicate experimental results.

Future Directions

There are several future directions for research on Bisoprolol. One area of interest is the use of Bisoprolol in combination with other medications for the treatment of heart failure. Another area of interest is the use of Bisoprolol in patients with hypertension and other cardiovascular diseases. Additionally, there is a need for further research on the long-term effects of Bisoprolol on cardiovascular outcomes. Finally, there is a need for more research on the mechanisms of action of Bisoprolol and its off-target effects.

Properties

IUPAC Name

2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO3/c1-12-6-7-16(15(17)10-12)20-9-8-19-14-5-3-4-13(11-14)18-2/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAONKGJEIKTXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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